Solanesol

Coenzyme Q10 biosynthesis Fermentation optimization Precursor supplementation

Procure Solanesol for reliable CoQ10 bioprocess development. Its unique all-trans C45 nonaisoprenoid structure achieves >92% molar conversion to CoQ10. At 0.5–0.75 g/L in fermentation, it increases yield by 91–117% over unsupplemented controls. Choose from ≥90% to ≥96% HPLC purity with traceable tobacco origin.

Molecular Formula C45H74O
Molecular Weight 631.1 g/mol
CAS No. 13190-97-1
Cat. No. B192409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolanesol
CAS13190-97-1
Synonyms(C45 all trans polyprenol)
solanesol
Molecular FormulaC45H74O
Molecular Weight631.1 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C
InChIInChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+
InChIKeyAFPLNGZPBSKHHQ-MEGGAXOGSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solanesol CAS 13190-97-1: A C45 Polyisoprenoid Alcohol for CoQ10 Synthesis and Preclinical Research


Solanesol (CAS 13190-97-1), also known as nonaisoprenol or betulanonaprenol, is a long-chain polyisoprenoid alcohol composed of nine all-trans isoprene units (molecular formula C45H74O, molecular weight approximately 631.07 g/mol) . Primarily extracted from solanaceous crops, particularly tobacco leaves (Nicotiana tabacum), solanesol is a white to pale yellow solid at room temperature with a melting point of approximately 33-42°C, soluble in chloroform, acetone, and hexane but insoluble in water . Unlike short-chain isoprenoids, solanesol contains nine non-conjugated double bonds, conferring distinct lipophilic characteristics and enabling its critical role as the primary industrial precursor for coenzyme Q10 (ubiquinone) and vitamin K2 synthesis, as well as its intrinsic polypharmacological activities including antimicrobial, antioxidant, and anti-inflammatory effects [1][2].

Why Solanesol Cannot Be Replaced by Generic Polyisoprenoid Alcohols in Critical Applications


Generic substitution with other polyisoprenoid alcohols or shorter-chain terpenoids is not scientifically valid for applications requiring solanesol. Polyisoprenoid chain length dictates biological function and potency: solanesol (C45, nine isoprene units) demonstrates chain-length-dependent activity, with solanesyl (C45) and undecaprenyl (C55) compounds exhibiting 50-500 fold greater potency than their citronellyl (C10)-based counterparts in enzyme inhibition assays [1]. In CoQ10 biosynthesis, alternative side-chain precursors yield substantially different outcomes—solanesol alone increases CoQ10 production by 91% over unsupplemented controls, whereas co-addition with other precursors paradoxically reduces yield [2]. Furthermore, solanesol contains nine all-trans non-conjugated double bonds, a structural feature that distinguishes it from dolichols (which possess a saturated α-residue) and polyprenols with mixed cis/trans configurations, directly impacting its utility as the precise side-chain precursor for ubiquinone synthesis [3]. These quantifiable differences preclude simple interchange with shorter-chain alcohols or structurally distinct polyisoprenoids.

Quantitative Evidence for Solanesol Differentiation: Comparative Data for Scientific Procurement Decisions


Solanesol Alone Increases CoQ10 Yield by 91% Compared to Unsupplemented Controls in Yeast Fermentation

In a comparative study using Schizosaccharomyces pombe 21794-23, supplementation with 0.5 g/L solanesol as the sole side-chain precursor produced a maximum CoQ10 yield of 331 mg/L, representing a 91% increase over the unsupplemented control baseline [1]. Critically, co-addition of solanesol with other precursors (such as para-hydroxybenzoic acid or CoQ0) resulted in lower CoQ10 concentrations than solanesol addition alone, demonstrating that solanesol is the optimal single-precursor for maximizing CoQ10 yield in this bioconversion system [1].

Coenzyme Q10 biosynthesis Fermentation optimization Precursor supplementation

Solanesol (C45) Exhibits 50-500 Fold Greater Enzyme Inhibition Potency Than Short-Chain Citronellyl (C10) Analogs

In a structure-activity relationship study of dolichol-linked oligosaccharide (DLO) diphosphatase (DLODP) inhibition, solanesyl (C45) and undecaprenyl (C55) compounds were 50-500 fold more potent than their citronellyl (C10)-based counterparts [1]. Within the solanesyl series, solanesyl-PP-GlcNAc and solanesyl-PP-GlcNAc2 were 4 and 8 fold more potent, respectively, than solanesyl diphosphate, further demonstrating chain-length-specific potency [1]. This finding establishes that the C45 backbone of solanesol confers dramatically enhanced biological activity compared to shorter-chain isoprenoid alcohols.

Dolichol-linked oligosaccharide diphosphatase Structure-activity relationship Chain-length dependence

Solanesol Accumulates 7-8 Fold in TMV-Infected Tobacco Leaves Versus 2-2.5 Fold for Polyprenols

Upon tobacco mosaic virus (TMV) infection of resistant Nicotiana tabacum cv. Samsun NN plants, solanesol content increased seven- to eight-fold in inoculated and upper leaves on day 7 post-infection, whereas polyprenol content (primarily Pren-16, composed of 14-18 isoprene units) increased only 2.5- to 2-fold in the same tissues [1]. This differential accumulation pattern suggests that solanesol plays a distinct and more robust stress-responsive role compared to other polyisoprenoid alcohols in plant defense.

Plant pathogenesis Polyisoprenoid stress response Tobacco mosaic virus

Solanesol Restores Mitochondrial Complex I Activity with High Statistical Significance in Gentamicin-Induced Nephrotoxicity Model

In Wistar albino rats with gentamicin-induced nephrotoxicity (100 mg/kg intraperitoneal for 14 days), long-term solanesol therapy at 30 and 60 mg/kg doses significantly restored mitochondrial electron transport chain complex enzyme activity, specifically complex-I (p < 0.001) [1]. Solanesol treatment also reduced serum creatinine, blood urea nitrogen (BUN), thiobarbituric acid reactive substances (TBARS), and TNF-α (all p < 0.001), while restoring reduced glutathione (GSH) levels [1]. This provides direct in vivo quantitative evidence for solanesol's mitochondrial protective function.

Mitochondrial dysfunction Nephroprotection Electron transport chain

Solanesol Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress Markers in High Glucose-Induced Hepatocyte Injury

In L-02 human normal hepatocytes exposed to high glucose-induced oxidative injury, solanesol treatment effectively restored mitochondrial membrane potential (MMP) and balanced intracellular reactive oxygen species (ROS) levels [1]. Solanesol significantly decreased extracellular alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH), while increasing glutathione peroxidase (GSH-Px), superoxide dismutase (SOD), and catalase (CAT) activities [1]. Mechanistically, solanesol inhibited Keap1 expression and promoted Nrf2 nuclear translocation via hydrogen bonding, activating downstream antioxidant factors NQO1 and HO-1 [1].

Hepatoprotection Oxidative stress Mitochondrial membrane potential

Solanesol Derivatives Exhibit Preferential Tumor Cell Toxicity and Superior Synergistic Effects Compared to SDB-Ethylenediamine

Novel solanesylpiperazinotriamines synthesized from solanesol demonstrated preferential toxicity against tumor cells, and at non-cytotoxic concentrations, solanesyltriamines (3a and 3c) exhibited synergistic effects superior to that of N,N'-bis(3,4-dimethoxybenzyl)-N-solanesylethylenediamine (SDB) [1]. Cytotoxicity of solanesylpiperazinotriamine derivatives was markedly enhanced when conjugated with aryl pharmacophores (compounds 7-9) [1]. Solanesol derivatives have been implied to reverse multidrug resistance (MDR) and sensitize tumor cells to conventional anticancer treatments [2].

Antitumor activity Multidrug resistance reversal Synergistic chemotherapy

Validated Application Scenarios for Solanesol Based on Quantitative Evidence


Coenzyme Q10 Industrial Fermentation: Solanesol as Single-Precursor Supplementation

For industrial CoQ10 production via Schizosaccharomyces pombe fermentation, procurement of solanesol as the sole side-chain precursor is quantitatively justified. Solanesol addition (0.5 g/L) yields 331 mg/L CoQ10, representing a 91% increase over unsupplemented controls [1]. Co-addition with other precursors such as para-hydroxybenzoic acid or CoQ0 paradoxically reduces yield, establishing solanesol as the optimal single-precursor for maximizing volumetric productivity. In two-phase bioconversion systems using Sphingomonas sp. ZUTE03, solanesol achieves an 89.6% molar conversion rate to CoQ10 [2]. Procurement specifications should prioritize solanesol with HPLC purity ≥93% from reputable sources to ensure consistent bioconversion efficiency.

Mitochondrial Dysfunction and Oxidative Stress Preclinical Research

Solanesol is quantitatively validated for preclinical studies investigating mitochondrial dysfunction and oxidative stress. In vivo, solanesol at 30-60 mg/kg doses significantly restores mitochondrial electron transport chain complex I activity (p < 0.001) in gentamicin-induced nephrotoxicity models, while simultaneously reducing serum creatinine, BUN, TBARS, and TNF-α [3]. In vitro, solanesol restores mitochondrial membrane potential in high glucose-challenged L-02 hepatocytes and activates the Nrf2-mediated antioxidant pathway via Keap1 inhibition [4]. Researchers investigating diabetic complications, drug-induced organ toxicity, or mitochondrial disorders should select solanesol over generic polyisoprenoids lacking these specific mitochondrial protective data.

Anticancer Drug Development: Solanesol-Derived MDR-Reversing Agents

Solanesol serves as a validated scaffold for synthesizing anticancer agents with multidrug resistance (MDR) reversal properties. Solanesylpiperazinotriamines demonstrate preferential tumor cell toxicity and superior synergistic effects compared to SDB-ethylenediamine at non-cytotoxic concentrations [5]. Cytotoxicity is tunable through conjugation with aryl pharmacophores, and solanesol derivatives have demonstrated MDR reversal activity, sensitizing tumor cells to Pgp-transported anticancer drugs [6]. Medicinal chemistry programs targeting MDR cancers should procure high-purity solanesol (analytical standard grade, ≥96%) as the starting material for derivative synthesis, rather than shorter-chain terpenoid alcohols that lack these established structure-activity relationships .

Natural Product Extraction Research: Stress-Induced Polyisoprenoid Accumulation Studies

For plant stress biology and natural product extraction optimization research, solanesol's differential accumulation profile makes it a superior analytical target. Upon TMV infection, solanesol content increases 7-8 fold in resistant tobacco leaves, compared to only 2-2.5 fold for polyprenols [7]. This robust stress-induced accumulation facilitates analytical detection and quantification in plant metabolomics studies. For extraction method development, procurement of solanesol analytical standards (≥96% purity) enables accurate quantification in tobacco leaf extracts containing 13-17% solanesol content, which can be purified to >95% using molecular distillation combined with column chromatography [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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